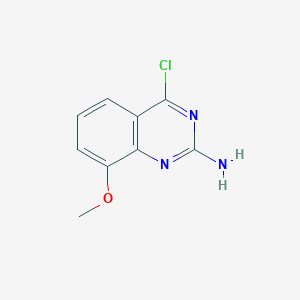

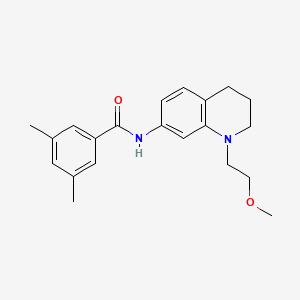

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, also known as DBeQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBeQ is a selective inhibitor of the protein p97, which plays a critical role in several cellular processes, including protein degradation, DNA repair, and cell division.

Scientific Research Applications

Mutagenicity Studies

Research has indicated that derivatives of quinoline compounds, including those with methyl substitutions, play a significant role in mutagenicity studies. For instance, 2-Amino-3-methylimidazo[4,5-f]quinoline, a potent mutagen isolated from broiled sardines, and its derivatives have shown significant mutagenic activity in tests with Salmonella typhimurium (Nagao et al., 1981). This suggests potential implications for studying the mutagenic effects of similar compounds like 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline.

Cytotoxic Activity

Compounds with structural similarities to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline have been studied for their cytotoxic activities. For example, derivatives of benzo[b][1,6]naphthyridines, which share a quinoline core, have shown potent cytotoxicity against various cancer cell lines (Deady et al., 2003). This indicates a potential for similar compounds to be explored in cancer research.

New Reaction Types

Quinoline derivatives have been fundamental in discovering new types of chemical reactions. For instance, the reaction of dimethylsulfonium acetylcarbamoylmethylide with quinoline 1-oxide has led to the formation of new compounds, illustrating the versatility of quinoline derivatives in organic synthesis (Kinoshita et al., 1980).

Photochemical Reactions

The photochemical behavior of compounds similar to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, such as 2-(dimethylcarbamoyl)quinolines, has been studied, revealing interesting photochemical reactions and the formation of various products under different atmospheric conditions (Ono & Hata, 1983).

Heterocyclic Amine Mutagenesis

Studies have also focused on the mutagenic and carcinogenic properties of heterocyclic amines, including quinoline derivatives, especially in the context of their formation during the cooking of meats and their potential implications in human health (Schut & Snyderwine, 1999).

properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-10-12-25(13-11-16)23-20-6-4-5-7-21(20)24-15-22(23)28(26,27)19-9-8-17(2)18(3)14-19/h4-9,14-16H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBFZGWTFKOQHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

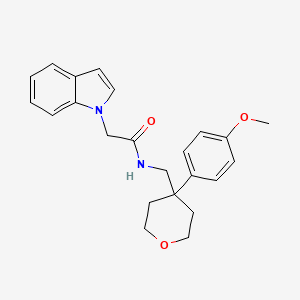

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2921212.png)

![4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2921213.png)

![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2921214.png)

![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2921216.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2921217.png)

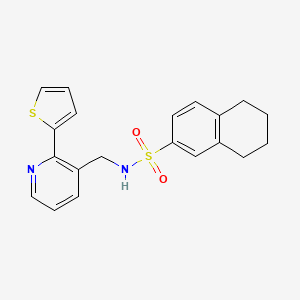

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2921219.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921222.png)

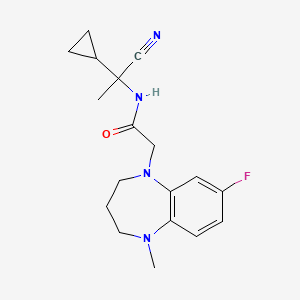

![1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid](/img/structure/B2921225.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2921229.png)